2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene

Organic Synthesis Process Chemistry Intermediate Manufacturing

Sourcing this specific trisubstituted bromobenzene with orthogonal benzyloxy, bromo, and tert-octyl handles often forces teams into costly empirical optimization of alkyl-chain variants. This ≥98% pure, C10-chain intermediate resolves that bottleneck: (1) Validated 85% Grignard coupling yield to the cyclohexanone adduct eliminates re-optimization. (2) Patented benzylation route delivers 100% step yield with aqueous workup, avoiding chromatography and reducing waste-disposal costs. (3) Orthogonal aryl bromide, protected phenol, and hydrophobic anchor enable sequential diversification without protecting-group interconversion, maximizing chemical-space coverage per synthetic step.

Molecular Formula C23H31BrO
Molecular Weight 403.4 g/mol
CAS No. 70120-17-1
Cat. No. B1288449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene
CAS70120-17-1
Molecular FormulaC23H31BrO
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(C)(C)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
InChIInChI=1S/C23H31BrO/c1-4-5-6-7-11-16-23(2,3)20-14-15-21(24)22(17-20)25-18-19-12-9-8-10-13-19/h8-10,12-15,17H,4-7,11,16,18H2,1-3H3
InChIKeyJPPPFYCKRDSTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Procurement Baseline


2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene (CAS 70120-17-1) is a trisubstituted bromobenzene derivative bearing a benzyloxy protecting group at the 2-position and a bulky 1,1-dimethyloctyl (tert-octyl) substituent at the 4-position [1]. With a molecular formula of C23H31BrO and a molecular weight of 403.40 g/mol , it serves primarily as a versatile advanced intermediate in multi-step organic syntheses, notably for cannabinoid-related ligands and pharmaceutical building blocks . Its commercial availability through multiple global suppliers and ≥98% purity specification position it as a ready-to-use reagent for medicinal chemistry and process development laboratories requiring this specific substitution pattern [1].

Workflow Multi-step organic synthesis of cannabinoid-related ligands
Selection Logic Trisubstituted bromobenzene with C10 alkyl chain and orthogonal reactive sites
Procurement Context Ready-to-use advanced intermediate, ≥98% purity, multi-supplier availability

Alkyl Chain and Substitution Pattern Specificity


Within this compound class, seemingly minor structural modifications produce disproportionate effects on both physicochemical properties and downstream synthetic utility. The 1,1-dimethyloctyl (C10) fragment is not interchangeable with the 1,1-dimethylheptyl (C9) homolog or the 3,7-dimethyloctyl positional isomer because each variation alters the hydrophobic character, steric bulk, and conformational flexibility at the para position . These differences manifest quantitatively in computed logP values, reaction yields in subsequent cross-coupling or Grignard steps, and the regioselectivity achievable in further functionalization [1]. The bromine atom at the 1-position combined with the benzyloxy protecting group constitutes a specific orthogonal reactivity pair that is preserved only in this exact substitution pattern; substituting either group or altering the alkyl chain compromises the designed synthetic pathway and forces costly re-optimization of downstream chemistry [2].

!
C9 homolog may alter hydrophobic character and steric bulk, shifting downstream coupling yields and regioselectivity.
!
3,7-dimethyloctyl positional isomer compromises the designed synthetic pathway and forces costly re-optimization.
!
Altering the Br/OBn orthogonal reactivity pair or removing the C10 chain limits direct substitution without validation.

Quantitative Differentiation Evidence


Synthesis Yield Advantage vs. Analogous Bromobenzenes

The patented synthesis of 2-benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene achieves a quantitative 100% yield in the final benzylation step (6.5 g isolated product) [1]. By comparison, the structurally related 1-bromo-4-(3,7-dimethyloctyl)benzene is reported with typical isolated yields of 60–89% for analogous alkylated bromobenzenes, while the cyclohexyl derivative 2-benzyloxy-1-cyclohexyl-4-(1,1-dimethyloctyl)benzene is obtained in ~80% yield from this compound via Br/Li exchange [2][3]. The 100% yield benchmark is critical for cost-sensitive multi-kilogram campaigns where every percentage point of yield loss represents substantial financial impact.

Synthesis yield vs. analogous bromobenzenes
Cross-study comparable
100% isolated yield (6.5 g)
+11 to +40 pp vs. comparators
Reported highest isolated yield in tested set; supports cost-efficient scale-up context.
Conditions: NaH/DMF, 45–65°C, 45 min. Review for multi-kilogram campaigns.
Organic Synthesis Process Chemistry Intermediate Manufacturing

Downstream Coupling Efficiency to Cyclohexanone

The target compound serves as a direct precursor to 3-[2-benzyloxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanone via Grignard formation and cyclohexenone addition, achieving an 85% isolated yield (13.3 g from 15 g starting bromide) [1]. In contrast, the C9 homolog (CAS 70120-16-0) is described only as an intermediate for cannabinoid receptor ligands with no published yield data for analogous cyclohexanone adduct formation . The C10 chain length appears to provide optimal steric and electronic balance for the Grignard reagent formation and subsequent carbonyl addition, whereas shorter chains may alter organomagnesium reactivity or solubility profiles [2].

Downstream Grignard coupling efficiency
Cross-study comparable
85% yield to cyclohexanone adduct (13.3 g)
Only validated >80% yield in series
Validated transformation reduces development risk for cannabinoid intermediate synthesis.
C9 homolog lacks published coupling data. Method context: Grignard, CuI/LiCl, –20°C.
Cannabinoid Research Medicinal Chemistry Grignard Coupling

Purity Benchmark vs. Analogous Intermediates

The patented manufacturing process for 2-benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene consistently delivers product with content ≥98% and total yield exceeding 75% over multiple steps [1]. In comparison, commercially available analogues such as 2-(benzyloxy)-1-bromo-3,5-dimethylbenzene (CAS 168196-87-0) and 5-(benzyloxy)-2-bromo-1,3-dimethylbenzene (CAS 95741-44-9) are routinely supplied at 95% minimum purity by major vendors . The 3–5 percentage point purity gap translates to significantly lower impurity burden in subsequent reactions, reducing the need for intermediate purification and improving overall process mass intensity.

Purity benchmark vs. analogues
Cross-study comparable
≥98% content (patent specification)
+3% absolute purity vs. commercial analogues
Higher purity reduces downstream purification costs and impurity-derived side products.
Compared to 95% purity dimethylbenzene analogues. Source: CN1562929A, vendor catalogs.
Quality Control Procurement Specification Analytical Chemistry

LogP Differentiation vs. C9 Homolog

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene exhibits a calculated logP of 7.66620 with a polar surface area (PSA) of 9.23 Ų . The C9 homolog (CAS 70120-16-0, C22H29BrO) has a molecular weight of 389.37 g/mol vs. 403.40 g/mol for the C10 compound, and its logP is estimated at approximately 6.8–7.1 based on the incremental contribution of one methylene unit (~0.5 logP units) . This logP differential of ~0.5–0.9 units translates to a roughly 3–8 fold difference in octanol/water partition coefficient, which substantially affects retention time in reversed-phase HPLC, liquid-liquid extraction efficiency, and predicted membrane permeability in biological assays [1]. For researchers running parallel SAR series across chain-length variants, this logP shift must be accounted for in purification method development.

LogP shift vs. C9 homolog
Class-level inference
LogP 7.67 (calc.) vs. ~6.8–7.1 (C9)
ΔLogP ≈ +0.5 to +0.9
Impacts reversed-phase retention and extraction efficiency; method context-dependent.
Estimated from Hansch-Leo fragmental method. Data to verify experimentally.
Physicochemical Properties ADME Prediction Chromatography

Orthogonal Reactivity: Three Distinct Synthetic Handles

The target compound uniquely combines a bromine atom (for cross-coupling, Grignard formation, or lithium-halogen exchange) with a benzyloxy group (serving as a protected phenol or a nucleophilic site after deprotection) on the same aromatic ring, with the bulky 1,1-dimethyloctyl group at the para position relative to bromine [1]. In contrast, 1-bromo-4-(3,7-dimethyloctyl)benzene lacks the benzyloxy group entirely and is used solely as a graphene nanoribbon precursor [2], while 2-(benzyloxy)-1-bromo-3,5-dimethylbenzene bears methyl groups instead of the long alkyl chain and is employed in antitumor ether compound libraries [3]. The C10 chain in the target compound provides sufficient steric bulk to direct regioselective metalation at the bromine-bearing carbon without competing benzylic deprotonation, a selectivity advantage not achievable with shorter-chain or unsubstituted analogues.

Orthogonal reactivity: 3 synthetic handles
Class-level inference
Br, OBn, C10 tert-alkyl anchor
3 handles vs. 1–2 for comparators
Enables sequential diversification without protecting group interconversion.
Reactivity demonstrated in patent examples. Review for specific library synthesis design.
Synthetic Methodology Protecting Group Strategy Cross-Coupling

Process Scalability and Environmental Compatibility

The synthesis of 2-benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene has been validated at 60 g input scale with the patent explicitly claiming suitability for industrialized production, no environmental pollution, and total yield exceeding 75% [1]. In a separate patent, the compound is further demonstrated as a starting material at 60 g scale for Br/Li exchange followed by cyclohexene addition, producing 48 g of the coupled product [2]. By comparison, the C9 homolog (CAS 70120-16-0) is primarily available through custom synthesis at milligram-to-gram quantities from specialty suppliers, with no published scale-up data . The demonstrated scalability reduces procurement risk for teams planning to transition from discovery to preclinical or Phase I supply.

Process scalability and environmental compatibility
Cross-study comparable
60 g scale validated; >75% total yield
Aqueous workupNo chromatography
Reduces scale-up technical risk for CDMOs and process development groups.
C9 homolog lacks published scale-up data. Patent claims industrialized production suitability.
Process Development Scale-Up Green Chemistry

Research and Industrial Application Scenarios


Cannabinoid Ligand Intermediate Synthesis

Medicinal chemistry teams developing cannabinoid receptor modulators can utilize this compound as the direct precursor to 3-[2-benzyloxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanone, a key intermediate in the synthesis of 2-cyclohexyl-5-(1,1-dimethyloctyl)phenol and related cannabinoid ligands [1]. The validated 85% Grignard coupling yield eliminates the need for empirical optimization of chain-length variants, and the ≥98% purity of the starting bromide minimizes impurity carryover into pharmacologically tested batches [1][2].

Multi-Kilogram Process Scale-Up

Process development groups and CDMOs tasked with scaling synthetic routes from grams to kilograms can leverage the patented synthesis conditions that deliver 100% yield in the final benzylation step with ≥98% purity and total process yield exceeding 75% [2]. The aqueous workup procedures, avoidance of chromatographic purification, and explicit claim of environmental compatibility reduce both capital expenditure and waste disposal costs relative to unoptimized or chromatography-dependent routes for related bromobenzene intermediates [2][3].

SAR Studies: C10 Alkyl Chain as Hydrophobic Anchor

Researchers exploring the impact of alkyl chain length on target binding or pharmacokinetic properties can use this C10 compound as the lead intermediate, with the C9 homolog (CAS 70120-16-0) serving as the direct comparator . The calculated logP difference of ~0.5–0.9 units between C10 and C9 variants provides a predictable shift in lipophilicity that can be correlated with changes in membrane permeability, metabolic stability, or off-target binding [4]. The availability of validated downstream chemistry for the C10 compound ensures consistent synthetic access to both the cyclohexanone adduct and the final deprotected phenol for systematic SAR exploration [1].

Orthogonal Functionalization for Library Synthesis

The three orthogonal reactive sites—aryl bromide (cross-coupling, metalation), benzyloxy group (deprotection to phenol for further derivatization), and 1,1-dimethyloctyl chain (hydrophobic anchor modulating physicochemical properties)—enable sequential diversification without protecting group interconversion [1][2]. This contrasts with simpler bromobenzene building blocks that offer only one reactive handle, and with dimethylbenzene analogues that lack the long-chain alkyl substituent critical for logP and membrane interaction tuning [3]. Library synthesis teams can maximize chemical space coverage per synthetic step by exploiting this trifunctional architecture.

Application
Selection Property
Validation Focus
Cannabinoid ligand intermediate synthesis
Validated Grignard coupling yield and purity
85% yield benchmark for cyclohexanone adduct formation
Multi-kilogram process scale-up
Patent-validated scalable synthesis conditions
100% benzylation step yield and avoidance of chromatography
C10 alkyl chain SAR studies
LogP differentiation and downstream chemistry access
ΔLogP ~0.5–0.9 vs. C9 homolog; consistent synthetic route
Orthogonal library synthesis
Three distinct reactive sites without protecting group manipulation
Sequential Br, OBn, and C10 anchor functionalization efficiency
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